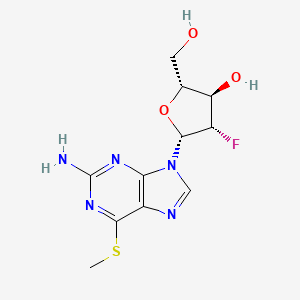

(2R,3R,4S,5R)-5-(2-amino-6-methylsulfanylpurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol

説明

This compound is a fluorinated nucleoside analog characterized by a 2-amino-6-methylsulfanylpurine base and a 4-fluoro-modified oxolane (tetrahydrofuran) sugar moiety. The 4-fluoro substitution on the sugar moiety likely increases resistance to enzymatic degradation by blocking hydrolysis at the C4 position, a common inactivation pathway for nucleoside analogs . Its molecular formula is C₁₁H₁₅FN₅O₃S, with a calculated molecular weight of 315.33 g/mol. The hydroxymethyl (-CH₂OH) and hydroxyl (-OH) groups on the sugar contribute to its solubility in polar solvents, which is critical for bioavailability .

特性

分子式 |

C11H14FN5O3S |

|---|---|

分子量 |

315.33 g/mol |

IUPAC名 |

(2R,3R,4S,5R)-5-(2-amino-6-methylsulfanylpurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C11H14FN5O3S/c1-21-9-6-8(15-11(13)16-9)17(3-14-6)10-5(12)7(19)4(2-18)20-10/h3-5,7,10,18-19H,2H2,1H3,(H2,13,15,16)/t4-,5+,7-,10-/m1/s1 |

InChIキー |

SLPSXWQJKHAIQV-GQTRHBFLSA-N |

異性体SMILES |

CSC1=NC(=NC2=C1N=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F)N |

正規SMILES |

CSC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)F)N |

製品の起源 |

United States |

準備方法

Step 1: Synthesis of the Fluorinated Sugar Intermediate

The oxolane ring is typically derived from a protected ribose or deoxyribose derivative. The 4-fluoro substitution is introduced using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor , which selectively replace a suitable leaving group (e.g., a tosylate or mesylate) at the 4-position with fluorine.

Key Reaction:

$$

\text{Protected 3,4-diol ribose} \xrightarrow{\text{DAST or Deoxo-Fluor}} \text{4-fluoro derivative}

$$

Step 2: Preparation of 2-Amino-6-methylthio Purine Base

The purine base is synthesized or purchased as 2-amino-6-methylthiopurine . The methylthio group is introduced at the 6-position via nucleophilic substitution of a 6-chloropurine precursor with sodium methylthiolate.

Key Reaction:

$$

\text{2-amino-6-chloropurine} + \text{NaSMe} \rightarrow \text{2-amino-6-methylthiopurine}

$$

Step 3: Glycosylation (N9 Coupling)

The fluorinated sugar is coupled with the purine base using a glycosylation reaction, typically under Lewis acid catalysis (e.g., trimethylsilyl triflate, TMSOTf) or via the Vorbrüggen method. The reaction is controlled to favor N9 attachment, yielding the desired β-anomer.

Key Reaction:

$$

\text{Protected 4-fluoro sugar} + \text{2-amino-6-methylthiopurine} \xrightarrow{\text{TMSOTf}} \text{Nucleoside}

$$

Step 4: Deprotection and Purification

Protecting groups on the sugar (typically acetyl or benzyl) are removed under mild acidic or hydrogenolytic conditions. The product is then purified by column chromatography or recrystallization.

Data Table: Typical Reaction Conditions

Alternative Approaches

- Enzymatic Glycosylation: Some studies explore the use of nucleoside phosphorylases for regioselective glycosylation, especially for analogues with sensitive functionalities.

- One-Pot Synthesis: Streamlined one-pot methods combining fluorination and glycosylation steps have been reported for related nucleosides, improving overall efficiency.

Research Findings and Comparative Analysis

Related Compounds and Synthetic Precedents

- 2-Fluoroadenine Nucleosides: Well-established synthetic routes exist for 2-fluoro and 4-fluoro purine nucleosides, providing a blueprint for the current compound.

- 2-Methylthioadenosine Analogues: Introduction of the methylthio group is robust, with high yields and selectivity.

Purity and Physical Data

| Property | Value | Source |

|---|---|---|

| Assay | ≥98% | |

| Density | ~2.0 g/cm³ (for analogues) | |

| Melting Point | Not available (N/A) | |

| LogP | -0.32 (for related compounds) | |

| Exact Mass | 333.088 (calculated) |

Critical Notes

- Stereochemical Control: The (2R,3R,4S,5R) configuration is enforced by starting from enantiopure sugar derivatives and using stereospecific fluorination and glycosylation conditions.

- Scalability: The methods are amenable to gram-scale synthesis, with bulk quantities available commercially for similar analogues.

Summary Table: Key Preparation Steps

| Step | Key Reagents/Conditions | Typical Yield | Notes |

|---|---|---|---|

| 1. Sugar Prep | DAST, protected ribose | 60–80% | Stereospecific fluorination |

| 2. Base Prep | NaSMe, 2-amino-6-chloropurine | 70–90% | High selectivity for SMe intro |

| 3. Glycosylation | TMSOTf, acetonitrile | 40–60% | N9-selective, β-anomer favored |

| 4. Deprotection | NaOMe/MeOH or H2/Pd-C | 80–95% | Mild, preserves sensitive groups |

化学反応の分析

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group could yield a ketone or aldehyde, while substitution reactions could introduce new functional groups.

科学的研究の応用

(2R,3R,4S,5R)-5-(2-amino-6-methylsulfanylpurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol is a complex organic molecule with a purine base linked to a sugar moiety. It features a fluorinated oxolane ring and an amino group, suggesting potential biological activity, particularly in medicinal chemistry. The presence of the amino group on the purine suggests it may interact with various biological targets, potentially influencing nucleic acid metabolism or signaling pathways.

Potential Applications

- Antiviral or anticancer agent The purine base suggests potential activity as an antiviral or anticancer agent, as many purine derivatives exhibit such properties.

- Therapeutic development Its ability to interact with enzymes or receptors involved in nucleotide metabolism could position it as a candidate for therapeutic development.

- Interaction studies Interaction studies are essential to understand how this compound affects biological systems. Techniques such as X-ray crystallography, NMR spectroscopy, and enzyme inhibition assays can be employed. Such studies help elucidate the therapeutic potential and safety profile of the compound.

Structural Similarities and Biological Activity

Several compounds share structural similarities with this compound. Here are some notable examples:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Adenosine | Purine base + ribose | Antiviral, anti-inflammatory |

| Guanosine | Purine base + ribose | Antiviral, signaling molecule |

| 2-Aminopurine | Amino group + purine structure | Anticancer properties |

作用機序

The mechanism of action of nucleoside analogs typically involves their incorporation into nucleic acids, where they disrupt normal cellular processes. For example, they can inhibit DNA polymerase or reverse transcriptase, enzymes essential for DNA replication and viral replication. The specific molecular targets and pathways involved would depend on the structure of the compound and its interactions with cellular components.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Comparisons

Key Observations:

Substitution at Purine Position 6: The methylsulfanyl group in the target compound replaces the hydroxyl (-OH) group in adenosine or the chloro (-Cl) group in cladribine (). This modification may reduce deamination by adenosine deaminase, a common inactivation mechanism for nucleoside analogs .

Fluorination Patterns :

- The 4-fluoro substitution in the target compound mirrors clofarabine but contrasts with fludarabine’s 2-fluoro modification. Fluorine at C4 stabilizes the sugar ring against hydrolysis, while C2-fluoro in fludarabine enhances affinity for DNA polymerase .

Sugar Modifications :

- The hydroxymethyl group in the target compound and clofarabine supports solubility, whereas fludarabine’s methoxyphosphonic acid group enables direct incorporation into DNA without requiring phosphorylation .

Pharmacokinetic and Mechanistic Insights:

- Metabolic Stability: The methylsulfanyl group may slow hepatic metabolism compared to 6-amino or 6-oxo analogs, prolonging half-life .

- Enzyme Interactions : The 4-fluoro sugar could reduce binding to kinases like deoxycytidine kinase, necessitating prodrug strategies for activation (observed in fludarabine’s phosphonate group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。